molecular formula C12H13NO2 B1267908 Ethyl 2-cyano-3-phenylpropanoate CAS No. 6731-58-4

Ethyl 2-cyano-3-phenylpropanoate

Cat. No. B1267908
CAS RN: 6731-58-4
M. Wt: 203.24 g/mol
InChI Key: SYKQOFCBFHMCJV-UHFFFAOYSA-N
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Description

Synthesis Analysis

Ethyl 2-cyano-3-phenylpropanoate and its derivatives can be synthesized through a coupling reaction between α,β-unsaturated acetals and cyanoacetate, catalyzed by a ruthenium complex. The formation mechanism involves the migration of the C=C bond of the α,β-unsaturated acetal leading to ketene acetal formation and subsequent condensation with cyanoacetate (Seino et al., 2017).

Molecular Structure Analysis

The molecular structure of Ethyl 2-cyano-3-phenylpropanoate derivatives, including its nitro substituted forms, has been extensively studied using X-ray diffraction, DFT calculations, and Hirshfeld surface analysis. These studies provide insights into the molecular conformation, crystal packing, and intermolecular interactions, highlighting the role of weak C–H···O and π–π interactions in the stability of the crystal structure (Dey et al., 2014).

Chemical Reactions and Properties

Ethyl 2-cyano-3-phenylpropanoate undergoes various chemical reactions leading to a plethora of products. For instance, the reaction with lithium salt of ethyl cyanoacetate in the presence of O-methyl-4-chlorobenzohydroximoyl fluoride produces ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate, showcasing the compound's versatility in organic synthesis (Johnson et al., 2006).

Physical Properties Analysis

Ethyl 2-cyano-3-phenylpropanoate exhibits various physical properties, including the formation of different crystalline structures depending on the substituents and conditions. The study of its crystal packing reveals interesting features like N⋯π and O⋯π interactions, which are less common than traditional hydrogen bonding and contribute to the formation of unique supramolecular architectures (Zhang et al., 2011).

Chemical Properties Analysis

The chemical properties of Ethyl 2-cyano-3-phenylpropanoate include its reactivity towards various reagents, leading to the formation of different derivatives. For example, its reaction under photochemical conditions in alcoholic solutions indicates its potential in synthesizing ω-substituted esters, further demonstrating the compound's reactivity and the influence of solvent and light on its chemical behavior (Tokuda et al., 1978).

Scientific Research Applications

1. Crystallography

  • Application : Ethyl 2-cyano-3-phenylpropanoate has been used in the study of crystal structures. Specifically, nitro derivatives of the compound have been synthesized and characterized by single-crystal X-ray diffraction .
  • Method : The structures were assembled via weak C–H···O=C/O (nitro group), C–H···N, and π–π intermolecular interactions which contribute towards the stability of the crystal packing . Lattice energies were calculated using the PIXEL approach .
  • Results : The manuscript highlights the evaluation of molecular conformation and crystal packing in two nitro derivatives of ethyl (2 E )-2-cyano-3-phenylprop-2-enoate .

2. Organic and Polymer Synthesis

  • Application : Trisubstituted ethylenes, halogen and methoxy ring-substituted cyanophenyl propenoates (CPP), R1PhCH = C(CN) CO2R2 is a large group of functional compounds that found multiple applications in organic and polymer synthesis .

Safety And Hazards

Ethyl 2-cyano-3-phenylpropanoate has been classified with the signal word “Warning” and is associated with Hazard Statement H302 . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

ethyl 2-cyano-3-phenylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c1-2-15-12(14)11(9-13)8-10-6-4-3-5-7-10/h3-7,11H,2,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYKQOFCBFHMCJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CC=CC=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40281199
Record name ethyl 2-cyano-3-phenylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40281199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-cyano-3-phenylpropanoate

CAS RN

6731-58-4
Record name 6731-58-4
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Record name ethyl 2-cyano-3-phenylpropanoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 2-cyano-3-phenylpropanoate
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Synthesis routes and methods I

Procedure details

A solution of 4.56 g of the ester obtained in 30 ml of benzene was hydrogenated over 0.45 g of a 10% palladium/charcoal under a hydrogen atmosphere at room temperature for 4 hours. After filtration of the catalyst, the reaction mixture was concentrated under reduced pressure to obtain 4.26 g of 2-cyano-3-phenylpropionic acid ethyl ester as a colorless oil.
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Synthesis routes and methods II

Procedure details

Cyanoacetic acid ethyl ester was alkylated with benzyl bromide in the presence of sodium ethylate in ethanol to give benzyl-cyanoacetic acid ethyl ester [MS: 203 (M)+ ] which was then subsequently hydrolyzed with 1N sodium hydroxide solution in a 9:1 mixture of methanol and water to give the corresponding acid. Recrystallization of the crude product from methylene chloride/hexane yielded benzyl-cyanoacetic acid as crystals of melting point 97°.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
29
Citations
K Jain, K Das - Synthetic Communications, 2018 - Taylor & Francis
… for the synthesis of ethyl 2-cyano-2-fluoro-3-phenylpropanoate (2a): A round bottom flask equipped with a magnetic stir bar was charged with ethyl 2-cyano-3-phenylpropanoate 1a (50 …
Number of citations: 2 www.tandfonline.com
AR Jagdale, AS Paraskar, A Sudalai - Synthesis, 2009 - thieme-connect.com
… double bond was observed to give ethyl 2-cyano-3-phenylpropanoate (Table [¹] , entry 1). … c Ethyl 2-cyano-3-phenylpropanoate was isolated when the reaction was carried out in the …
Number of citations: 11 www.thieme-connect.com
K Motokura, N Fujita, K Mori, T Mizugaki… - … A European Journal, 2006 - Wiley Online Library
… the aldol reaction (80 C, 2 h) and the hydrogenation (60 C, 1 h), the catalyst was filtered out and GC analysis of the filtrate showed a 98 % yield of ethyl-2-cyano-3-phenylpropanoate. …
K Motokura, N Fujita, K Mori, T Mizugaki, K Ebitani… - Tetrahedron letters, 2005 - Elsevier
… After the aldol condensation using the Pd/HT, treatment with an atmospheric H 2 at 60 C gave ethyl 2-cyano-3-phenylpropanoate (4) in an excellent yield. Interestingly, the catalytic …
Number of citations: 68 www.sciencedirect.com
W Han, Y Li, K Raveendra Babu, J Li… - The Journal of …, 2021 - ACS Publications
… Ethyl 2-cyano-3-phenylpropanoate 5a′, which is a known compound, (17) was obtained by preparative TLC (ethyl acetate/petroleum ether = 1:10) in a 28.8 mg (71%) yield. Analytical …
Number of citations: 3 pubs.acs.org
Y Okamoto, H Mohri, T Nakano… - Journal of the American …, 1989 - ACS Publications
Figure 1. Change of optical rotation of PD2PyMAs of DP= 27, 30, 45, and 81 in chloroform at 60 C, polymers when prepared by helix-sense-selective polymerization using chiral anionic …
Number of citations: 78 pubs.acs.org
AO Terent'ev, DA Borisov, VV Semenov… - …, 2011 - thieme-connect.com
… To optimize the peroxidation with tert-butyl hydroperoxide, we also chose ethyl 2-cyano-3-phenylpropanoate (3a), from which ethyl 2-(tert-butylperoxy)-2-cyano-3-phenylpropanoate (4a…
Number of citations: 21 www.thieme-connect.com
N Rüger, GM Fassauer, C Bock, T Emmrich, A Bodtke… - Molecular …, 2017 - Springer
Tetrazoles are small functional heterocycles that are suited to serve simultaneously as aromatic platform for diversity and as functional interaction motif. Furthermore, the tetrazole ring …
Number of citations: 15 link.springer.com
J Che, Y Lam - Advanced Synthesis & Catalysis, 2010 - Wiley Online Library
A polymer‐supported Hantzsch 1,4‐dihydropyridine ester was observed to be a useful selective reducing agent for the reduction of ketimines and electron‐withdrawing conjugated …
Number of citations: 20 onlinelibrary.wiley.com
J Zoń, B Laber - Phytochemistry, 1988 - Elsevier
Two analogues of phenylalanine, (±)-2-aminomethyl-3-phenylpropanoic acid and (E)-2-aminomethyl-3-phenylpropenoic acid, were synthesized and found to inhibit buckwheat …
Number of citations: 19 www.sciencedirect.com

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